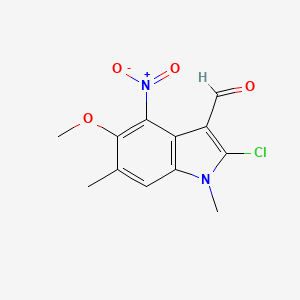![molecular formula C12H17N5O4S B13996315 2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol CAS No. 72071-18-2](/img/structure/B13996315.png)
2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5′-methylthioadenosine typically involves the use of S-adenosyl methionine as a precursor. The sulfonium group in S-adenosyl methionine can cleave in three ways, one of which involves the loss of CH₂CH₂CH(NH₃⁺)CO₂⁻, generating 5′-methylthioadenosine .
Industrial Production Methods
Industrial production methods for 5′-methylthioadenosine are not extensively documented. the synthesis generally follows the same principles as laboratory methods, involving the use of S-adenosyl methionine and specific reaction conditions to ensure the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5′-methylthioadenosine undergoes various chemical reactions, including:
Methylation: This reaction involves the transfer of a methyl group to another molecule.
Transsulfuration: This reaction involves the transfer of a sulfur atom to another molecule.
Common Reagents and Conditions
Common reagents used in these reactions include S-adenosyl methionine and various enzymes that facilitate the transfer of methyl and sulfur groups .
Major Products Formed
The major products formed from these reactions include various methylated and sulfur-containing compounds that play essential roles in cellular processes .
Applications De Recherche Scientifique
5′-methylthioadenosine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5′-methylthioadenosine involves its role as an intermediate in the methionine salvage pathway. It participates in various reactions, including methylation and transsulfuration, which are essential for gene expression and redox balancing . The compound interacts with specific enzymes and molecular targets to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-adenosyl methionine: A versatile metabolite that participates in a wide range of reactions, including methylation and transsulfuration.
Methylthiotransferase: Enzymes that catalyze the addition of a methylthio group to various biochemical compounds.
Uniqueness
5′-methylthioadenosine is unique due to its specific role in the methionine salvage pathway and its ability to participate in both methylation and transsulfuration reactions. This dual functionality makes it a valuable compound in various biological and industrial processes .
Propriétés
Numéro CAS |
72071-18-2 |
|---|---|
Formule moléculaire |
C12H17N5O4S |
Poids moléculaire |
327.36 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4S/c1-22-5-16-10-7-11(14-3-13-10)17(4-15-7)12-9(20)8(19)6(2-18)21-12/h3-4,6,8-9,12,18-20H,2,5H2,1H3,(H,13,14,16) |
Clé InChI |
PHNSWKJODWSFFA-UHFFFAOYSA-N |
SMILES canonique |
CSCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)








![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)

